5-Methylisothiazole
Overview
Description
5-Methylisothiazole is a heterocyclic compound with the molecular formula C₄H₅NS. It is a derivative of isothiazole, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes, due to its unique chemical properties .
Mechanism of Action
Target of Action
5-Methylisothiazole, a member of the isothiazolinone class of heterocycles, primarily targets enzymes with thiols at their active sites . It forms mixed disulfides upon treatment with these species , disrupting critical physiological functions and leading to cell death .
Mode of Action
The compound’s mode of action involves a two-step mechanism. Initially, it rapidly inhibits growth and metabolism of the target organisms . This is followed by irreversible cell damage, resulting in loss of viability .
Biochemical Pathways
It’s known that the compound disrupts essential life-sustaining enzymes, particularly those with thiols at their active sites . This disruption affects various biochemical pathways, leading to inhibited growth, metabolism, and ultimately cell death .
Result of Action
The primary result of this compound’s action is the inhibition of growth and metabolism in target organisms, followed by irreversible cell damage . This leads to a loss of viability, effectively controlling microbial growth in water-containing solutions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is typically used in a formulation with 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), in a 3:1 mixture (CMIT:MIT) sold commercially as Kathon . This formulation is used to control microbial growth in water-containing solutions , suggesting that the compound’s action may be influenced by the presence of water and other substances in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylisothiazole can be synthesized through several methods. One common approach involves the cyclization of cis-N-methyl-3-thiocyanoacrylamide. This reaction typically requires specific conditions, such as the presence of a base and controlled temperature . Another method involves the reaction of oxime with sulfuryl chloride in chlorobenzene at 80°C, followed by methylation with dimethyl sulfate .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of metal-catalyzed reactions, such as Rhodium(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, has been reported as an efficient method for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Methylisothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazoles depending on the nucleophile used.
Scientific Research Applications
5-Methylisothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules, including antimicrobial agents.
Medicine: Derivatives of this compound are investigated for their potential use in treating various diseases, including cancer and bacterial infections.
Industry: It is used in the formulation of biocides and preservatives due to its antimicrobial properties.
Comparison with Similar Compounds
2-Methylisothiazol-3-one: Known for its use as a biocide in personal care products.
5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide: Noted for its antiproliferative activity against cancer cells.
Uniqueness: 5-Methylisothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
IUPAC Name |
5-methyl-1,2-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c1-4-2-3-5-6-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBKWEDRPDGXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219361 | |
Record name | Isothiazole, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693-97-0 | |
Record name | Isothiazole, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isothiazole, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the preferred binding site of 5-methylisothiazole in metal complexes?
A1: this compound, similar to other isothiazole derivatives, acts as a nitrogen-donor ligand in metal complexes. Studies have confirmed that coordination occurs through the nitrogen atom of the isothiazole ring. [, ]
Q2: How does the position of the methyl group on the isothiazole ring affect its coordination chemistry?
A2: Research comparing complexes of 3-, 4-, and 5-methylisothiazoles with nickel(II) reveals that the position of the methyl substituent influences the type of complexes formed. For instance, 4- and this compound can form both tetrahedral ([NiL4X2]) and octahedral (2) complexes, while 3-methylisothiazole only forms tetrahedral complexes ([NiL2X2]). This suggests steric effects from the methyl group play a role in complex formation. []
Q3: Can you elaborate on the photochemical behavior of this compound?
A3: Theoretical studies using CASSCF and MP2-CAS methods have investigated the photochemical isomerization mechanisms of this compound. The research suggests a direct isomerization route (path C) as the preferred mechanism, supported by experimental observations. This mechanism involves the molecule transitioning from the Franck-Condon region to the photoproduct via a conical intersection. []
Q4: How does the methyl group in this compound influence its reactivity compared to unsubstituted isothiazole?
A4: The methyl group in this compound significantly impacts its reactivity, particularly in hydrogen-deuterium exchange reactions. Studies show that the methyl protons in this compound exchange with deuterium significantly faster than the ring protons, indicating the activating effect of the methyl group. Additionally, the position of the methyl group influences the exchange rate, with the 5-methyl position exhibiting the fastest exchange. []
Q5: What spectroscopic techniques are helpful in characterizing this compound and its derivatives?
A5: Nuclear magnetic resonance (NMR) spectroscopy plays a crucial role in analyzing isothiazoles. Through chemical shift values and coupling constants, NMR helps determine the structure and electronic environment within the molecule. For instance, in this compound, the coupling constant between the proton at position 3 and the methyl protons is notably larger than couplings between protons directly attached to the isothiazole ring. [] Infrared (IR) spectroscopy is also helpful in characterizing metal complexes of this compound, providing information about the coordination mode and the nature of the metal-ligand bond. []
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